Bienvenue dans la boutique en ligne BenchChem!

N-(5-methylisoxazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Physicochemical Properties Drug-likeness Permeability

N-(5-methylisoxazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 477546-53-5) is a synthetic small molecule (C15H17N3O4S, MW 335.38 g/mol) belonging to the isoxazole-benzamide sulfonamide class. Its architecture combines a 5-methylisoxazole ring, a para-substituted benzamide linker, and a terminal pyrrolidin-1-ylsulfonyl group, placing it structurally proximal to the benchmark benzamide HDAC inhibitor MI-192 but with a bulkier, more hydrogen-bond-capable sulfonamide terminus.

Molecular Formula C15H17N3O4S
Molecular Weight 335.38
CAS No. 477546-53-5
Cat. No. B2492571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methylisoxazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
CAS477546-53-5
Molecular FormulaC15H17N3O4S
Molecular Weight335.38
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
InChIInChI=1S/C15H17N3O4S/c1-11-10-14(17-22-11)16-15(19)12-4-6-13(7-5-12)23(20,21)18-8-2-3-9-18/h4-7,10H,2-3,8-9H2,1H3,(H,16,17,19)
InChIKeyKGIDNYSPRFMSPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-methylisoxazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide Procurement Guide: A Structurally Distinctive Isoxazole-Benzamide Sulfonamide


N-(5-methylisoxazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 477546-53-5) is a synthetic small molecule (C15H17N3O4S, MW 335.38 g/mol) belonging to the isoxazole-benzamide sulfonamide class . Its architecture combines a 5-methylisoxazole ring, a para-substituted benzamide linker, and a terminal pyrrolidin-1-ylsulfonyl group, placing it structurally proximal to the benchmark benzamide HDAC inhibitor MI-192 but with a bulkier, more hydrogen-bond-capable sulfonamide terminus [1]. The compound is commercially available as a research reagent, typically at ≥95% purity, making it an accessible starting point for focused library synthesis, target fishing, or chemoproteomic studies aimed at probing the biological consequences of the pyrrolidine sulfonamide appendage.

Why 477546-53-5 Cannot Be Replaced by Generic Benzamide or Simple Sulfonamide Analogs


Generic substitution within the isoxazole-benzamide sulfonamide series is scientifically unsound because the terminal sulfonamide group functions as more than a passive solubility handle; it directly dictates hydrogen-bonding topology, steric bulk, and conformational flexibility, which collectively determine target complementarity and selectivity . The closely related MI-192 (4-(methylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide) is a validated, subtype-selective histone deacetylase (HDAC) inhibitor, with its compact methylsulfonyl group essential for engaging the narrow HDAC catalytic tunnel [1]. Replacing the methylsulfonyl with a pyrrolidin-1-ylsulfonyl, as in the target compound, introduces a significantly larger, conformationally restricted, five-membered heterocycle that precludes simple one-for-one interchange in any binding assay or biochemical study [2]. The quantitative evidence below details the precise molecular distinctions that mandate compound-specific selection.

Quantitative Evidence Guide: N-(5-methylisoxazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide vs. Structural Analogs


Physicochemical Differentiation: Enhanced Lipophilicity and Polar Surface Area Relative to the HDAC Probe MI-192

The target compound exhibits a calculated AlogP of 1.29 and a topological polar surface area (tPSA) of 90.65 Ų, compared to MI-192 (C12H12N2O4S, MW ~280.3 g/mol), which has a lower AlogP and tPSA due to its smaller methylsulfonyl group . The addition of the pyrrolidine ring in the target compound increases molecular weight by ~55 Da and introduces one additional hydrogen bond acceptor (total HBA = 5 vs. 4 for MI-192) and one additional rotatable bond [1]. These differences are anticipated to reduce passive membrane permeability but potentially enhance aqueous solubility and modulate the compound's pharmacokinetic profile relative to the MI-192 scaffold [2].

Physicochemical Properties Drug-likeness Permeability

Sulfonamide Moiety Comparison: Pyrrolidine Sulfonamide versus Methylsulfonyl in HDAC Inhibition Context

MI-192, which carries a methylsulfonyl group at the 4-position of the benzamide, has been shown to preferentially inhibit HDAC2 and HDAC3 (class I HDACs) over other HDAC isoforms, and to induce differentiation and apoptosis in acute myeloid leukemia (AML) cell lines U937, HL60, and Kasumi-1 [1]. The target compound, bearing a pyrrolidin-1-ylsulfonyl group in the same position, is structurally incapable of recapitulating the MI-192 binding mode within the narrow HDAC catalytic channel, which has evolved to accommodate small zinc-chelating warheads and compact adjacent groups [2]. While no direct HDAC inhibition data exist for the target compound, the steric clash introduced by the pyrrolidine ring with the rim residues of the HDAC active site would be expected to significantly diminish or abrogate HDAC inhibitory activity, a hypothesis that can be tested by the end user [3].

Histone Deacetylase Epigenetics Leukemia

Para- versus Meta-Benzamide Substitution: Positional Isomer Comparison

The target compound features a para-substituted benzamide (4-(pyrrolidin-1-ylsulfonyl)benzamide), while the commercially available positional isomer N-(5-methyl-3-isoxazolyl)-3-(1-pyrrolidinylsulfonyl)benzamide places the pyrrolidine sulfonamide at the meta position of the benzamide ring . In medicinal chemistry, para-to-meta substitution shifts on a benzamide scaffold are known to alter the dihedral angle between the amide and the aryl ring, thereby reorienting the sulfonamide group by approximately 60° relative to the isoxazole ring [1]. This conformational change can be decisive for target recognition; for example, among benzamide HDAC inhibitors, the para-substitution pattern is critical for positioning the zinc-binding group within the catalytic site, while meta-substituted analogs often display dramatically reduced potency or altered isoform selectivity [2].

Positional Isomerism SAR Molecular Recognition

Pyrrolidine Sulfonamide Motif Is Privileged for Non-HDAC Targets: Urotensin II Receptor Antagonism as a Class-Level Precedent

While MI-192's methylsulfonyl group directs activity toward HDAC enzymes, the pyrrolidine sulfonamide motif present in the target compound is a recognized pharmacophore for urotensin II (U-II) receptor antagonism, as extensively documented in the patent literature by SmithKline Beecham (GSK) [1]. In the patent series US7019008, pyrrolidine sulfonamides were characterized as functional U-II antagonists with potential applications in congestive heart failure, stroke, and ischemic heart disease [2]. The target compound's isoxazole-benzamide core linked to a pyrrolidine sulfonamide represents a hybrid structure that merges this GPCR-targeting sulfonamide motif with the isoxazole ring commonly found in kinase, HDAC, and SMYD3 inhibitors, creating a pharmacophore that spans multiple target classes [3].

Urotensin II GPCR Cardiovascular

Optimal Application Scenarios for N-(5-methylisoxazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (477546-53-5)


Negative Control or Counter-Screen in HDAC2/3 Inhibitor Development Programs

Given that MI-192 (4-(methylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide) is a validated HDAC2/3-selective inhibitor, the target compound, with its sterically demanding pyrrolidin-1-ylsulfonyl group replacing the compact methylsulfonyl, is expected to exhibit markedly reduced or absent HDAC inhibitory activity [1]. This makes it an ideal negative control compound for HDAC biochemical assays and cellular target engagement studies, allowing researchers to confirm that observed biological effects are specifically attributable to HDAC inhibition rather than off-target effects of the benzamide-isoxazole scaffold [2].

Chemical Probe for GPCR Target Fishing Leveraging the Pyrrolidine Sulfonamide Motif

The pyrrolidine sulfonamide group is a validated pharmacophore for urotensin II (U-II) receptor antagonism, as demonstrated in the SmithKline Beecham patent series [3]. Researchers investigating U-II signaling in cardiovascular, renal, or metabolic disease models can employ this compound as a starting point for target fishing or chemoproteomic pull-down experiments, comparing its activity profile directly against structurally related compounds that lack the pyrrolidine sulfonamide (e.g., MI-192, 4-(ethylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide) to deconvolute the contribution of this specific functional group.

Structure-Activity Relationship (SAR) Expansion of Isoxazole-Benzamide Libraries

The compound bridges two independently privileged chemotypes: the isoxazole ring (found in kinase, HDAC, and SMYD3 inhibitors) and the pyrrolidine sulfonamide (found in GPCR antagonists) [3][4]. It therefore serves as a strategic intermediate or building block in focused library synthesis aimed at exploring dual-target pharmacology or identifying novel chemical starting points through phenotypic screening, where the combination of both motifs in a single molecule provides a starting point not achievable with simpler sulfonamide analogs.

Physicochemical Benchmarking in Permeability and Solubility Assays

With its calculated AlogP of 1.29 and tPSA of 90.65 Ų, the target compound occupies a distinct region of chemical property space compared to both the more lipophilic, lower-PSA MI-192 scaffold and the more polar meta-substituted isomer . This makes it a useful benchmarking compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies designed to quantify the impact of the pyrrolidine sulfonamide on membrane transport, informing lead optimization decisions in drug discovery programs.

Quote Request

Request a Quote for N-(5-methylisoxazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.